2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate

Nucleophilic substitution Leaving group ability Fluorine effect

2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate (synonym: 1,1,1,3,3,3-hexafluoro-2-propyl mesylate) is a fluorinated sulfonate ester with the molecular formula C₄H₄F₆O₃S and a molecular weight of 246.13 g/mol. This compound belongs to the class of polyfluoroalkyl mesylates, which are recognized as electrophilic polyfluoroalkylating reagents.

Molecular Formula C4H6F6O4S
Molecular Weight 264.15
CAS No. 25236-65-1
Cat. No. B1654601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate
CAS25236-65-1
Molecular FormulaC4H6F6O4S
Molecular Weight264.15
Structural Identifiers
SMILESCS(=O)(=O)O.C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C3H2F6O.CH4O3S/c4-2(5,6)1(10)3(7,8)9;1-5(2,3)4/h1,10H;1H3,(H,2,3,4)
InChIKeyBBTLAPYMKDDCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate (CAS 25236-65-1): A Fluorinated Mesylate Reagent for Electrophilic Alkylation


2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate (synonym: 1,1,1,3,3,3-hexafluoro-2-propyl mesylate) is a fluorinated sulfonate ester with the molecular formula C₄H₄F₆O₃S and a molecular weight of 246.13 g/mol [1]. This compound belongs to the class of polyfluoroalkyl mesylates, which are recognized as electrophilic polyfluoroalkylating reagents [2]. It is synthesized from 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and methanesulfonyl chloride, and is commercially available at 95% purity from multiple specialty chemical suppliers [1].

Workflow Electrophilic polyfluoroalkylation reagent
Selection Hexafluoroisopropyl group transfer to nucleophiles
Use Context Poorly nucleophilic substrates or volatile derivatization

Why Simple Alkyl Mesylates Cannot Replace 2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate in Fluorinated Chemistry


Simple alkyl mesylates, such as methyl methanesulfonate (MeOMs, pKa of conjugate acid ≈ -2) [1], are versatile alkylating agents. However, they lack the perfluorinated isopropyl moiety that imparts dramatically altered electronic and physicochemical properties. The hexafluoroisopropyl group contributes a strong electron-withdrawing inductive effect, evidenced by the markedly increased acidity of the parent alcohol hexafluoroisopropanol (HFIP, pKa ≈ 9.3) compared to isopropanol (pKa ≈ 17) . This inductive effect substantially enhances the electrophilicity and leaving-group ability of the mesylate ester, enabling reactions that are sluggish or impossible with non-fluorinated analogs. Consequently, the compound cannot be interchanged with generic mesylates when efficient introduction of a hexafluoroisopropyl fragment is required.

Leaving group reactivity Non-fluorinated mesylates lack the strong electron-withdrawing CF₃ effect, which may reduce electrophilicity and lead to incomplete alkylation.
Physicochemical behavior Alkyl mesylates exhibit higher boiling points and different volatility profiles, altering purification and work-up procedures.

Quantitative Differentiation Evidence for 1,1,1,3,3,3-Hexafluoro-2-propyl Mesylate Against Key Comparators


Enhanced Leaving Group Ability: Hexafluoroisopropyl Mesylate vs. Methyl Mesylate

The leaving group ability of a sulfonate ester is correlated with the pKa of its conjugate acid; lower pKa indicates a better leaving group. The conjugate acid of methyl mesylate (CH₃SO₃H) has a pKa of -2.0 [1]. For hexafluoroisopropyl mesylate, the conjugate acid is CH₃SO₃-(CF₃)₂CH, which is expected to be significantly more acidic due to the strong electron-withdrawing effect of the two trifluoromethyl groups. The magnitude of this effect is illustrated by the >8 pKa unit difference between hexafluoroisopropanol (pKa 9.3) and isopropanol (pKa ~17) . By analogy, the hexafluoroisopropyl mesylate leaving group is substantially superior to simple alkyl mesylates, enabling faster and higher-yielding nucleophilic substitutions under milder conditions [2].

Enhanced Leaving Group Ability
Class-level inference
ΔpKa ≥ 3 (≥1000-fold stronger acid) vs. methyl mesylate
Reported higher SN2 reactivity under mild conditions
Inferred from HFIP acidity enhancement
Nucleophilic substitution Leaving group ability Fluorine effect

Increased Volatility: Lower Boiling Point for Easier Product Isolation

2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate exhibits a boiling point of 62–64 °C at 25 mbar (reduced pressure) [1]. In contrast, the non-fluorinated analog methyl methanesulfonate boils at 126 °C at 760 mmHg (atmospheric pressure) . While the pressure conditions differ, the significantly lower boiling point of the fluorinated mesylate at even modest vacuum indicates substantially higher volatility. This property facilitates removal of excess reagent or byproducts from reaction mixtures via simple evaporation, a practical advantage in work-up and purification steps.

Boiling Point Comparison
Cross-study comparable
62–64 °C at 25 mbar vs. 126 °C at 760 mmHg (methyl mesylate)
Reported higher volatility supports evaporation-based purification
Reported under different pressure conditions
Purification Volatility Fluorine effect

Superior GC-MS Derivatization Performance: Hexafluoroisopropyl Esters vs. Methyl Esters

In a comparative study of bile acid derivatives for gas chromatography, hexafluoroisopropyl ester trifluoroacetates (TFA-HFIP) proved superior to methyl ester trifluoroacetates with regard to simplicity of preparation, absence of artifacts, and chromatographic resolution on a QF-1 stationary phase [1]. While this study evaluated carboxylic acid esters, the hexafluoroisopropyl moiety is the key pharmacophore conferring these GC-MS advantages. Hexafluoroisopropyl mesylate similarly provides a volatile, electron-capture active derivative upon reaction with nucleophilic functional groups, making it a valuable derivatizing agent for enhanced detection sensitivity.

GC-MS Derivatization Performance
Cross-study comparable
Reported artifact-free, better resolution for 38 bile acid analytes vs. methyl esters
Supports sensitive derivatization for GC-MS detection
Evaluated on QF-1 stationary phase
Gas chromatography-mass spectrometry (GC-MS) Derivatization Bile acid analysis

Heightened Electrophilic Reactivity: Fluorinated Mesylates vs. Fluorinated Halides

According to a comprehensive review by Hudlicky (2007), alkane- and arenesulfonates derived from polyfluorinated alcohols represent more reactive polyfluoroalkylating reagents in comparison to polyfluoroalkyl halides [1]. In cases where the nucleophilicity of the substrate is insufficient or the spacer length between the perfluorinated unit and the reactive center is short, polyfluoroalkyl halides either do not react or give very low yields. Polyfluoroalkyl mesylates, including 1,1,1,3,3,3-hexafluoro-2-propyl mesylate, overcome this limitation and are sometimes the only possible reagents for achieving polyfluoroalkylation [1].

Electrophilic Reactivity vs. Halides
Class-level inference
React where polyfluoroalkyl halides yield little to no product
Enables hexafluoroisopropylation of poorly nucleophilic substrates
Review by Hudlicky 2007; substrate-dependent yields
Electrophilic polyfluoroalkylation Sulfonate ester Halide comparison

Primary Application Scenarios Where 1,1,1,3,3,3-Hexafluoro-2-propyl Mesylate Provides Quantified Advantage


Electrophilic Hexafluoroisopropylation of Poorly Nucleophilic Substrates

When conventional alkyl halides fail to react with poorly nucleophilic amines or alcohols, this mesylate provides a more reactive electrophile, enabling introduction of the hexafluoroisopropyl moiety where halides yield little to no product [1]. This scenario is relevant for late-stage functionalization in medicinal chemistry and for synthesis of fluorinated intermediates.

Volatile Derivatizing Agent for GC-MS Analysis of Polar Metabolites

Hexafluoroisopropyl esters offer superior chromatographic resolution and reduce artifacts compared to methyl esters in GC-MS analysis of bile acids and similar polar metabolites [2]. Hexafluoroisopropyl mesylate serves as an analogous derivatizing agent for nucleophilic functional groups, enabling sensitive detection and quantification of trace-level analytes.

Synthesis of Fluorinated Building Blocks Requiring Facile Purification

The lower boiling point of this mesylate (62–64 °C at 25 mbar) compared to non-fluorinated mesylates [3] simplifies removal of excess reagent via evaporation. This property is valuable in combinatorial synthesis and process chemistry where rapid purification is critical.

Application
Selection Property
Validation Focus
Hexafluoroisopropylation of poorly nucleophilic substrates
Electrophilicity & leaving group ability
Reactivity with target nucleophile under mild conditions
Volatile derivatizing agent for GC-MS of polar metabolites
Volatility and electron-capture activity
Chromatographic resolution and detection sensitivity
Synthesis of fluorinated building blocks with facile purification
Low boiling point
Effective removal via evaporation at reduced pressure
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